(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a fluoropyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves multi-step organic synthesis. The process may include:
Formation of the fluoropyrazole ring: This can be achieved through the reaction of appropriate precursors under conditions that facilitate the formation of the pyrazole ring.
Attachment of the pyridine moiety: This step involves coupling the fluoropyrazole with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfinamide group.
Reduction: Reduction reactions can also occur, potentially converting the sulfinamide to other functional groups.
Substitution: The fluoropyrazole and pyridine rings may undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or other transition metals for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group may yield sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(1S)-1-[6-(4-chloropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide
- ®-N-[(1S)-1-[6-(4-methylpyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide
Uniqueness
The presence of the fluoropyrazole moiety in ®-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide may confer unique properties, such as increased metabolic stability or enhanced binding affinity to specific biological targets.
Properties
Molecular Formula |
C14H19FN4OS |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10-,21+/m0/s1 |
InChI Key |
KWKZILLZNZXSBQ-CHNSCGDPSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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